molecular formula C6H3ClFN3 B13024406 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine

Katalognummer: B13024406
Molekulargewicht: 171.56 g/mol
InChI-Schlüssel: QJJXXGPJSKBPKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Uniqueness

6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for the development of new bioactive molecules .

Eigenschaften

Molekularformel

C6H3ClFN3

Molekulargewicht

171.56 g/mol

IUPAC-Name

6-chloro-3-fluoroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3ClFN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H

InChI-Schlüssel

QJJXXGPJSKBPKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN2C1=NC=C2F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.